



Application Notes and Protocols for Thalidomide-O-PEG4-Acid in Cancer Research

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Compound of Interest		
Compound Name:	Thalidomide-O-PEG4-Acid	
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Introduction

Thalidomide-O-PEG4-Acid is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed for targeted protein degradation. This molecule incorporates the thalidomide moiety, which effectively recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 4-unit polyethylene glycol (PEG) linker. The terminal carboxylic acid group allows for straightforward conjugation to a ligand that targets a specific protein of interest (POI) for degradation.

PROTACs function by creating a ternary complex between the E3 ligase, the PROTAC molecule, and the target protein. This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome. This approach offers a significant advantage over traditional inhibitors by eliminating the entire target protein, thereby preventing its scaffolding and non-enzymatic functions.

These application notes provide a comprehensive overview of the use of **Thalidomide-O-PEG4-Acid** in the synthesis of a PROTAC targeting the oncogenic phosphatase SHP2 (Src homology 2-containing protein tyrosine phosphatase 2). SHP2 is a key signaling node in various cancers, and its degradation presents a promising therapeutic strategy.[1][2] Detailed protocols for the characterization and evaluation of a hypothetical SHP2-targeting PROTAC, herein named SHP2-Degrader-1, are provided.





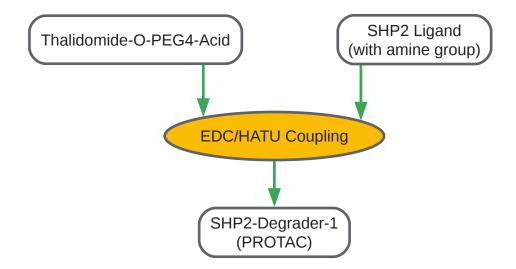
Application: Synthesis of a SHP2-Targeting PROTAC (SHP2-Degrader-1)

Thalidomide-O-PEG4-Acid serves as the E3 ligase-recruiting component of SHP2-Degrader-

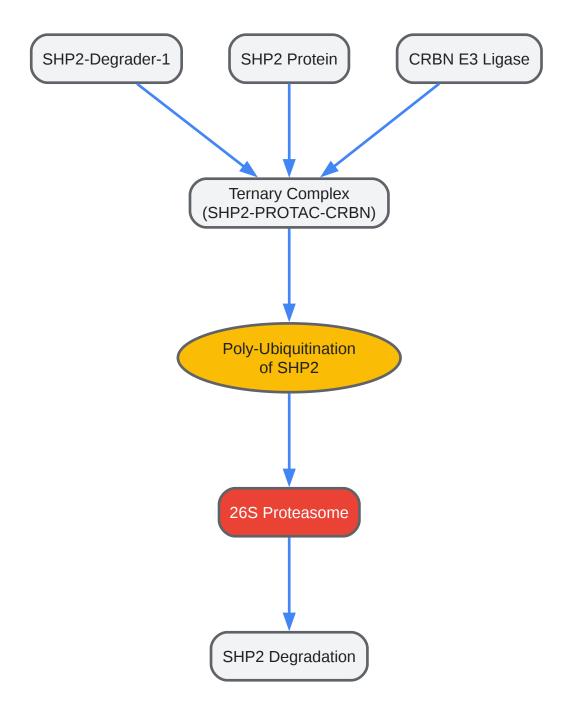
1. The synthesis involves the conjugation of **Thalidomide-O-PEG4-Acid** with a known SHP2 inhibitor that has a suitable functional group for amide bond formation. A common strategy is to use an SHP2 inhibitor with a primary or secondary amine.

Hypothetical Synthesis Scheme:

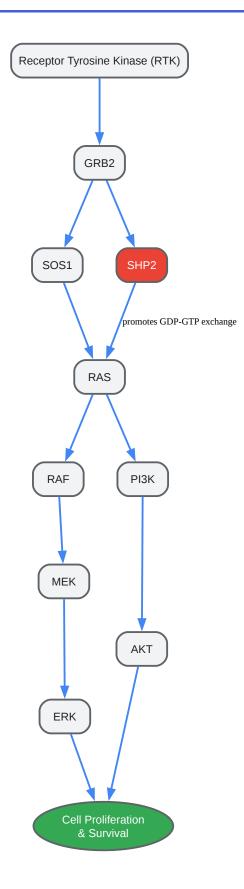




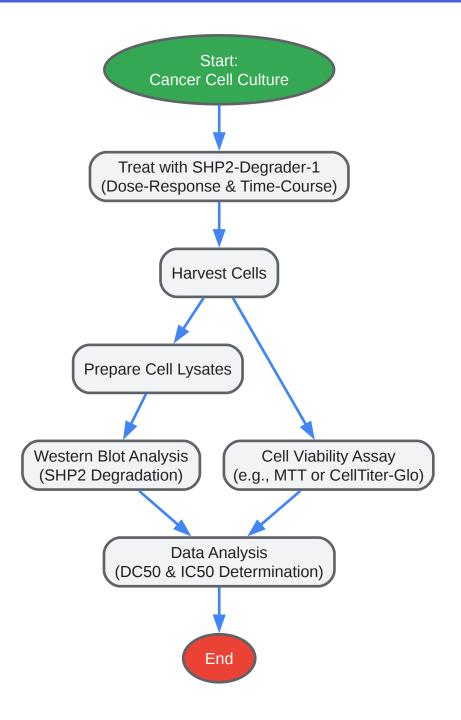












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References







- 1. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functions of Shp2 in cancer PMC [pmc.ncbi.nlm.nih.gov]
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